5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide is a chemical compound used in scientific research for its unique properties. It is a sulfonamide derivative of thiophene, which is an aromatic heterocyclic compound containing a sulfur atom. This compound is of interest to researchers due to its potential applications in the fields of medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide is not well understood. However, it is believed to function as a sulfonamide, which is a class of compounds that inhibit the activity of enzymes involved in a variety of biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have potential applications in the fields of medicine and agriculture due to its ability to inhibit certain enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide in lab experiments is its ability to act as a building block for the synthesis of other compounds. Additionally, its sulfonamide functionality makes it a useful reagent in organic synthesis. However, the limitations of this compound include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for research involving 5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide. One area of interest is its potential use as a drug candidate for the treatment of various diseases. Additionally, further research is needed to better understand its mechanism of action and its potential applications in materials science. Finally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved properties and applications.
Synthesis Methods
The synthesis of 5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 3-methoxypropylamine. The reaction is typically carried out in a solvent such as chloroform or dichloromethane, and the product is isolated through filtration and recrystallization.
Scientific Research Applications
5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide has been used in scientific research for a variety of applications. One of the most common uses is as a building block for the synthesis of other compounds. It has also been used as a ligand in coordination chemistry, as well as a reagent in organic synthesis.
Properties
Molecular Formula |
C8H12BrNO3S2 |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
5-bromo-N-(3-methoxypropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H12BrNO3S2/c1-13-6-2-5-10-15(11,12)8-4-3-7(9)14-8/h3-4,10H,2,5-6H2,1H3 |
InChI Key |
QDALRUIXBTYEBT-UHFFFAOYSA-N |
SMILES |
COCCCNS(=O)(=O)C1=CC=C(S1)Br |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(S1)Br |
Origin of Product |
United States |
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